molecular formula C20H20N2O2S B4888946 1-(2-methyl-2-propen-1-yl)-3-[4'-(methylsulfonyl)-3-biphenylyl]-1H-pyrazole

1-(2-methyl-2-propen-1-yl)-3-[4'-(methylsulfonyl)-3-biphenylyl]-1H-pyrazole

Cat. No. B4888946
M. Wt: 352.5 g/mol
InChI Key: OQLBCMAYDWRQDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-methyl-2-propen-1-yl)-3-[4'-(methylsulfonyl)-3-biphenylyl]-1H-pyrazole, also known as J147, is a small molecule drug that has been extensively studied for its potential therapeutic effects on Alzheimer's disease. J147 is a synthetic compound that was developed by the Salk Institute for Biological Studies in La Jolla, California.

Mechanism of Action

1-(2-methyl-2-propen-1-yl)-3-[4'-(methylsulfonyl)-3-biphenylyl]-1H-pyrazole has been shown to activate a protein called ATP synthase in the mitochondria, which results in increased ATP production and improved mitochondrial function. 1-(2-methyl-2-propen-1-yl)-3-[4'-(methylsulfonyl)-3-biphenylyl]-1H-pyrazole also activates a protein called AMPK, which is involved in cellular energy metabolism and has been shown to have neuroprotective effects. Additionally, 1-(2-methyl-2-propen-1-yl)-3-[4'-(methylsulfonyl)-3-biphenylyl]-1H-pyrazole has been shown to reduce oxidative stress and inflammation, two factors that are implicated in the development of Alzheimer's disease.
Biochemical and Physiological Effects
1-(2-methyl-2-propen-1-yl)-3-[4'-(methylsulfonyl)-3-biphenylyl]-1H-pyrazole has been shown to improve cognitive function in animal models of Alzheimer's disease. In addition, 1-(2-methyl-2-propen-1-yl)-3-[4'-(methylsulfonyl)-3-biphenylyl]-1H-pyrazole has been shown to reduce amyloid beta accumulation, a hallmark of Alzheimer's disease. 1-(2-methyl-2-propen-1-yl)-3-[4'-(methylsulfonyl)-3-biphenylyl]-1H-pyrazole has also been shown to protect against neuronal death and improve mitochondrial function. 1-(2-methyl-2-propen-1-yl)-3-[4'-(methylsulfonyl)-3-biphenylyl]-1H-pyrazole has been shown to reduce oxidative stress and inflammation, which are implicated in the development of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-(2-methyl-2-propen-1-yl)-3-[4'-(methylsulfonyl)-3-biphenylyl]-1H-pyrazole is its high potency and selectivity. This makes it an ideal candidate for preclinical studies. However, one of the limitations of 1-(2-methyl-2-propen-1-yl)-3-[4'-(methylsulfonyl)-3-biphenylyl]-1H-pyrazole is its low solubility, which can make it difficult to administer in vivo. Additionally, the mechanism of action of 1-(2-methyl-2-propen-1-yl)-3-[4'-(methylsulfonyl)-3-biphenylyl]-1H-pyrazole is not fully understood, which makes it difficult to predict its potential side effects.

Future Directions

For 1-(2-methyl-2-propen-1-yl)-3-[4'-(methylsulfonyl)-3-biphenylyl]-1H-pyrazole research include further elucidation of its mechanism of action, optimization of its pharmacokinetic properties, and clinical trials in humans. 1-(2-methyl-2-propen-1-yl)-3-[4'-(methylsulfonyl)-3-biphenylyl]-1H-pyrazole has the potential to be a highly effective therapeutic agent for Alzheimer's disease and other neurological disorders. Further research is needed to fully understand its potential and limitations.

Synthesis Methods

1-(2-methyl-2-propen-1-yl)-3-[4'-(methylsulfonyl)-3-biphenylyl]-1H-pyrazole was synthesized through a series of chemical reactions starting from the natural product curcumin. The synthesis involves the modification of the curcumin molecule to improve its potency and bioavailability. The final product, 1-(2-methyl-2-propen-1-yl)-3-[4'-(methylsulfonyl)-3-biphenylyl]-1H-pyrazole, is a highly potent and selective neuroprotective agent.

Scientific Research Applications

1-(2-methyl-2-propen-1-yl)-3-[4'-(methylsulfonyl)-3-biphenylyl]-1H-pyrazole has been extensively studied for its potential therapeutic effects on Alzheimer's disease. In preclinical studies, 1-(2-methyl-2-propen-1-yl)-3-[4'-(methylsulfonyl)-3-biphenylyl]-1H-pyrazole has been shown to improve cognitive function, reduce amyloid beta accumulation, and protect against neuronal death. 1-(2-methyl-2-propen-1-yl)-3-[4'-(methylsulfonyl)-3-biphenylyl]-1H-pyrazole has also been shown to have neuroprotective effects in other neurological disorders, such as Parkinson's disease and traumatic brain injury.

properties

IUPAC Name

1-(2-methylprop-2-enyl)-3-[3-(4-methylsulfonylphenyl)phenyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S/c1-15(2)14-22-12-11-20(21-22)18-6-4-5-17(13-18)16-7-9-19(10-8-16)25(3,23)24/h4-13H,1,14H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQLBCMAYDWRQDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C=CC(=N1)C2=CC=CC(=C2)C3=CC=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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